Cycloheptene
Description
Significance of Medium-Ring Cycloalkenes
Medium-ring cycloalkenes, generally defined as those with 8 to 13 carbon atoms, exhibit distinct chemical behavior influenced by a combination of angle strain, torsional strain, and transannular strain. While cycloheptene (B1346976) falls just outside the typical definition of a medium ring (having 7 carbons), it shares some of the complexities associated with this class, particularly regarding strain and conformation wikipedia.org. The presence of the double bond in a seven-membered ring introduces specific geometric constraints and reactivity patterns that differentiate it from its saturated counterpart, cycloheptane (B1346806), and from smaller or larger cyclic alkenes ontosight.ai. The study of this compound and other medium-ring systems is significant for understanding the interplay of these strain factors and their impact on reaction pathways, selectivity, and molecular properties wikipedia.orgwikipedia.org. This understanding is crucial for the rational design of complex molecules and materials rsc.orgontosight.ai.
Historical Context of this compound Studies
Early studies of cyclic hydrocarbons, including this compound, were fundamental to the development of conformational analysis and the understanding of ring strain wikipedia.org. The concept of ring strain, initially explored by Baeyer, was refined over time to account for the deviations from ideal bond angles and the torsional and transannular interactions present in cyclic molecules wikipedia.orgwikipedia.org. The synthesis and characterization of this compound and its derivatives provided experimental data that helped validate and evolve these theoretical models. The investigation into the cis and trans isomers of cycloalkenes, including this compound, has been a subject of physical organic study for many years nih.gov. The trans isomer of this compound, being highly strained and labile under ambient conditions, presented synthetic challenges that spurred the development of specialized techniques, such as low-temperature photoisomerization and stabilization through complexation with metals like silver(I) nih.govnih.govrsc.orgresearchgate.net. Early work by researchers like Inoue spectroscopically characterized trans-cycloheptene via singlet sensitized photoisomerization of the cis isomer nih.govnih.govsemanticscholar.orgacs.org. These historical efforts laid the groundwork for understanding the unique properties and reactivity of this seven-membered ring system.
Scope of Current Research Directions for this compound
Current research involving this compound spans various areas of advanced organic chemistry, driven by its potential as a versatile building block. One significant area is its application in polymerization reactions, particularly ring-opening metathesis polymerization (ROMP) mit.educhinesechemsoc.orgnsf.gov. While cis-cycloheptene is considered a low-strain monomer, its polymerization behavior and copolymerization with other monomers are subjects of ongoing investigation chinesechemsoc.org. The highly strained trans-cycloheptene and its derivatives, such as trans-silathis compound, are of particular interest in ROMP due to the significant strain energy providing a driving force for polymerization mit.edunsf.gov.
Another active area is the exploration of this compound in cycloaddition reactions. The strained trans-cycloheptene, despite its lability, has shown promise in fast cycloaddition reactions, making it relevant in fields like bioorthogonal chemistry nih.govrsc.orgsemanticscholar.org. Research is also focused on the synthesis of functionalized this compound derivatives and their subsequent transformations rsc.orgaphrc.org. This includes the development of efficient synthetic methodologies to construct substituted this compound rings, which are found in various bioactive compounds rsc.orgontosight.ai. Furthermore, studies are exploring the oxidative carboxylation of this compound as a route to valuable cyclic carbonates, highlighting its utility in sustainable chemical processes pan.plresearchgate.net. The unique structural features of this compound continue to make it a compelling subject for investigating novel reactions and developing new synthetic strategies in modern organic chemistry thieme-connect.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cycloheptene | |
|---|---|---|
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InChI |
InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2 | |
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InChI Key |
ZXIJMRYMVAMXQP-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCC=CCC1 | |
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Molecular Formula |
C7H12 | |
| Record name | CYCLOHEPTENE | |
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Related CAS |
26426-65-3 | |
| Record name | Cycloheptene, homopolymer | |
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DSSTOX Substance ID |
DTXSID4074560 | |
| Record name | Cycloheptene | |
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Molecular Weight |
96.17 g/mol | |
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Physical Description |
Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
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Vapor Pressure |
19.7 [mmHg] | |
| Record name | Cycloheptene | |
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CAS No. |
628-92-2, 45509-99-7 | |
| Record name | CYCLOHEPTENE | |
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Synthetic Methodologies for Cycloheptene and Its Derivatives
The synthesis of seven-membered carbocycles, such as cycloheptene (B1346976), presents unique challenges and opportunities in organic chemistry. Modern synthetic strategies have provided powerful tools to access these structures, with olefin metathesis and photochemical methods being particularly prominent. These approaches allow for the construction of the this compound core and the generation of its highly strained isomers.
Conformational Analysis and Stereochemistry of Cycloheptene Systems
Influence of Heteroatoms and Substituents on Cycloheptene (B1346976) Conformations
Stereochemical Implications in Oxa- and Silathis compound Systems
The stereochemistry of seven-membered rings containing heteroatoms like oxygen (oxa) and silicon (sila) presents unique considerations, particularly concerning the rigidity and potential for isomerism. While the highly strained (E)-cycloheptene (a trans-cycloalkene) has been generated under cryogenic conditions, it rapidly isomerizes to the more stable (Z)-isomer at room temperature due to severe steric strain nih.gov. The incorporation of a larger heteroatom, such as silicon, into the seven-membered ring can reduce this strain, allowing for the study and even isolation of trans-silathis compound enantiomers nih.gov.
Research has explored the synthesis and properties of both cis- and trans-silathis compound isomers. Studies have shown that trans-silathis compound is significantly more strained than its cis isomer, a finding supported by quantum chemical calculations and crystallographic data indicating a twisted alkene geometry in the trans form nih.gov. The distinct reactivity of these isomers towards ring-opening metathesis polymerization (ROMP) has been observed, with only the trans-silathis compound undergoing enthalpy-driven ROMP to yield high-molar-mass polymers nih.gov.
The introduction of silicon into cyclic systems can lead to silicon-stereogenic centers, where the silicon atom is bonded to four different groups. Control over the relative and absolute stereochemistry of such silicon-stereogenic compounds is an active area of research nih.govnih.gov. For instance, in certain silicon-containing systems, epimerization of a cis-isomer to the thermodynamically more stable trans-isomer has been hypothesized to occur via a pentavalent intermediate nih.gov. The formation of silathis compound rings has been noted as being kinetically favored over smaller silacycles in certain reactions, suggesting lower ring strain in the seven-membered silacycle compared to a five-membered analog nih.gov.
In oxathis compound systems, the presence of the oxygen atom influences the ring's flexibility and potential for stereoisomerism. An oxathis compound group has been identified as a component of certain natural products, highlighting the occurrence of this ring system in complex molecules libretexts.org. The stereochemical outcome in reactions involving oxacyclic systems, such as the stereochemistry of cyclization, is influenced by factors like the antiperiplanar addition to existing substituents fishersci.se.
Conformational Behavior of Fused Dibenzo[a,d]this compound Derivatives
Fused dibenzo[a,d]this compound derivatives, characterized by a seven-membered ring fused to two benzene (B151609) rings, exhibit complex conformational behavior. The seven-membered ring in these systems is generally non-planar, commonly adopting a "boat" or "twist-boat" conformation. This non-planar geometry is a key feature influencing their physical and chemical properties.
Studies utilizing techniques such as X-ray diffraction and NMR spectroscopy have confirmed the non-planar nature of the central seven-membered ring. For example, 5H-dibenzo[a,d]this compound in its ground state adopts a non-planar "boat" conformation. The dihedral angle between the benzene planes in these fused systems is a significant indicator of their conformation and can range from approximately 20° to 35° in the parent 5H-dibenzo[a,d]this compound. In derivatives like 5-dibenzosuberenone (5H-Dibenzo[a,d]cyclohepten-5-one), the seven-membered ring is also in a boat conformation, with a reported dihedral angle between the benzene rings of 142.8(6)°.
The conformational dynamics of these fused systems involve interconversion between different conformers, often referred to as ring inversion. Substituents on the this compound ring can significantly influence the conformational preferences and the energy barriers associated with these inversion processes. For instance, dynamic nuclear magnetic resonance (DNMR) spectroscopy has been employed to study the conformations and inversion barriers of various 5-substituted 5H-dibenzo[a,d]this compound derivatives.
Research findings indicate that for 5-substituted 5H-dibenzo[a,d]this compound compounds, the conformer with the substituent in a pseudo-axial position is often the major isomer. This preference is likely due to steric interactions between the substituent and the adjacent aromatic hydrogen atoms.
Detailed research findings on the conformational behavior and inversion barriers for some dibenzo[a,d]this compound derivatives are summarized in the table below:
| Compound | Substituent at C5 | Proposed Major Conformation | Inversion Barrier (kcal/mol) | Reference |
| 5H-Dibenzo[a,d]this compound | -H | Boat | Not specified | |
| 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol | -CH₃, -OH | Twist-boat | ~12–15 | |
| 5-Amino-5H-dibenzo[a,d]this compound | -NH₂ | Pseudo-axial substituent | ~18 | |
| 5-Hydroxy-5H-dibenzo[a,d]this compound | -OH | Pseudo-axial substituent | ~10 | |
| 10,11-dihydro-5H-dibenzo[a,d]this compound | -H | Boat-like | Not specified |
Note: Inversion barrier data for 5-amino- and 5-hydroxy- derivatives are relative to 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol as discussed in the source.
The presence of heteroatoms within the fused system, such as in dibenzo[b,f]thiepine (a sulfur analog), can further influence the non-planarity compared to oxygen analogs.
Reaction Mechanisms and Catalysis Involving Cycloheptene
Photoreaction Pathways and Intermediates
The photoisomerization of cis-cycloheptene to its highly strained trans-isomer is a classic example of a photochemical reaction that generates a thermally unstable, reactive intermediate. The study of this process provides fundamental insights into reaction dynamics on excited-state potential energy surfaces.
The stable form of cycloheptene (B1346976) is the cis-isomer. The trans-isomer is significantly strained and can only be generated and observed at low temperatures. chemeurope.comnih.gov The photochemical conversion is typically achieved through singlet photosensitization. chemeurope.comnih.gov This process involves irradiating a solution of cis-cycloheptene with ultraviolet light in the presence of a singlet sensitizer (B1316253), such as methyl benzoate, at low temperatures (e.g., -35 °C). chemeurope.comwikipedia.org
The proposed mechanism involves the following steps:
The sensitizer absorbs a photon and is promoted to an excited singlet state.
Energy is transferred from the excited sensitizer to a molecule of cis-cycloheptene, promoting it to its excited state.
In the excited state, the this compound molecule can undergo rotation around the carbon-carbon double bond.
Relaxation back to the ground state can yield either the cis- or the highly strained trans-isomer. researchgate.net
Theoretical studies suggest the reaction can proceed through conical intersections, which are points where potential energy surfaces cross and facilitate efficient transitions from the excited state back to the ground state. scispace.com The extreme strain in trans-cycloheptene is evidenced by a significant pyramidalization of the sp²-hybridized carbon atoms (estimated angle of 37°) and a p-orbital misalignment of about 30.1°. chemeurope.comwikipedia.org
While trans-cycloheptene is stable at very low temperatures, it rapidly isomerizes back to the cis-isomer upon warming. nih.govrsc.org Early studies of this thermal trans-to-cis isomerization revealed that the process follows second-order kinetics, which is inconsistent with a simple, unimolecular rotation around the double bond. chemeurope.comrsc.org The activation barrier for a direct unimolecular rotation is calculated to be too high (around 35 kcal/mol) to permit isomerization at the low temperatures where it is observed. researchgate.net
To explain the observed second-order kinetics, an "interrupted dimerization" mechanism has been proposed. chemeurope.comresearchgate.net In this pathway:
Two highly strained trans-cycloheptene molecules collide and form a diradical dimer intermediate. chemeurope.comresearchgate.net
This diradical intermediate is less strained than the individual trans-isomers.
The dimer rapidly changes its geometry and then cleaves, not back to the trans-isomers, but to two molecules of the thermodynamically stable cis-cycloheptene. chemeurope.comresearchgate.net
This bimolecular pathway provides a lower energy route for isomerization compared to the direct, unimolecular bond rotation. chemeurope.com Interestingly, the presence of oxygen can also catalyze the isomerization through a different second-order mechanism, believed to involve a termolecular interaction between two trans-cycloheptene molecules and one molecule of triplet oxygen, though no oxidation products are formed. rsc.org
Cyclic Carbene Intermediates in Photochemical Rearrangements of this compound
The direct photolysis of this compound serves as a pathway to notable molecular rearrangements through the formation of high-energy intermediates. rsc.org Scientific investigations have demonstrated that this photochemical process proceeds, in part, via a cyclic carbene intermediate. rsc.org This transient species is responsible for the formation of specific rearranged products.
Upon direct irradiation, this compound can undergo a novel photorearrangement that leads to the formation of methylenecyclohexane (B74748) and bicyclo[4.1.0]heptane. rsc.org The genesis of these products is attributed to the intermediacy of a cyclic carbene. Concurrently, the photochemical reaction also yields hepta-1,6-diene and vinylcyclopentane, although these products are believed to arise from a vibrationally excited ground state of the parent molecule rather than the carbene intermediate. rsc.org The formation of bicyclo[4.1.0]heptane scaffolds from singlet nucleophilic carbene intermediates via [2+1]-cycloaddition with tethered olefins is a recognized reaction pathway in organic synthesis. chemrxiv.org
| Reaction Pathway | Products |
|---|---|
| Via Carbene Intermediate | Methylenecyclohexane, Bicyclo[4.1.0]heptane |
| Via Vibrationally Excited Ground State | Hepta-1,6-diene, Vinylcyclopentane |
Chemoselective Oxidation Reactions of this compound
The oxidation of this compound presents a challenge in chemoselectivity, with reaction conditions and catalysts dictating the competition between attacking the carbon-carbon double bond (epoxidation) and activating an adjacent C-H bond (allylic oxidation).
Epoxidation Versus Allylic Hydrogen Atom Transfer Pathways in this compound Oxidation
The oxidation of this compound can proceed through two primary competitive pathways: epoxidation and allylic hydrogen atom transfer (HAT). Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide (this compound oxide), a cyclic ether with a three-membered ring. libretexts.org This reaction, when carried out with peroxyacids, typically occurs in a single, concerted step with syn stereochemistry, meaning both C-O bonds form on the same face of the double bond. libretexts.orgchemistrysteps.com
The alternative pathway is allylic oxidation, which begins with the abstraction of a hydrogen atom from one of the carbon atoms adjacent to the double bond (an allylic position). nih.gov This hydrogen atom transfer (HAT) generates an allyl radical and is the rate-determining step in the formation of allylic alcohols or ketones. nih.govlibretexts.org The competition between these two pathways is highly sensitive to the oxidant, the catalyst, and the specific structure of the cycloalkene substrate. nih.govresearchgate.net For instance, in gas-phase reactions with a non-heme iron(IV)-oxo complex, this compound strongly favors the epoxidation pathway. nih.govresearchgate.net This contrasts with cyclohexene (B86901), where both epoxidation and HAT pathways have comparable reaction rates, and with 1,4-cyclohexadiene, where the presence of more reactive allylic C-H bonds leads to a clear preference for the HAT pathway. nih.govresearchgate.netacs.org
Influence of Iron(IV)-Oxo Complexes on this compound Chemoselectivity
Iron(IV)-oxo complexes are significant in mediating diverse enzymatic and synthetic oxidations. nih.gov Their influence on the chemoselectivity of this compound oxidation is profound. A study utilizing a non-heme iron(IV)-oxo complex, [(PyTACN)Fe(O)(Cl)]+, in the gas phase found that the reaction with this compound leads to oxygen atom transfer (OAT), or epoxidation, with high selectivity of approximately 90%. nih.govresearchgate.net
This pronounced preference for epoxidation with this compound is notably different from the reactivity of iron(IV)-oxo complexes in the condensed phase, where allylic hydrogen atom transfer (HAT) is typically the dominant pathway. nih.govresearchgate.netacs.orgnih.gov Computational studies using Density Functional Theory (DFT) help explain this observed chemoselectivity by analyzing the energies of the transition states for both the epoxidation and hydroxylation (the result of HAT) pathways. nih.govacs.orgnih.gov These calculations suggest that for this compound in the gas phase, the energy barrier for epoxidation is lower than that for HAT. nih.gov Furthermore, the spin state of the complex is crucial; calculations indicate that these oxidation reactions occur on the quintet potential energy surface. nih.govacs.orgnih.gov The solvation model also predicts an increase in the epoxidation energy barriers with solvent polarity, providing a rationale for the prevalence of HAT in condensed-phase reactions. nih.govresearchgate.netacs.org
| Cycloalkene | Dominant Pathway | Selectivity (OAT:HAT ratio) |
|---|---|---|
| 1,4-Cyclohexadiene | Allylic Hydrogen Atom Transfer (HAT) | >95% HAT |
| Cyclohexene | Comparable Rates | ~45:55 |
| This compound | Epoxidation (OAT) | ~90% OAT |
| cis-Cyclooctene | Epoxidation (OAT) | ~90% OAT |
Heterogeneous Catalysis and Surface Chemistry of this compound
The interaction of this compound with solid surfaces, particularly metal catalysts, is critical for understanding and controlling industrial processes like reforming and dehydrogenation.
Adsorption and Reaction of this compound on Metal Surfaces (e.g., Pt(111))
The surface chemistry of this compound has been examined in detail on platinum(111), a common model for heterogeneous catalysts. acs.org Studies using techniques such as temperature-programmed reaction spectroscopy and reflection-absorption infrared spectroscopy show that at temperatures below 200 K, this compound binds strongly and largely irreversibly to the Pt(111) surface. acs.org This strong adsorption is primarily due to the interaction of the alkene's π-system with the metal surface. acs.org
As the temperature is increased, this compound undergoes a series of dehydrogenation reactions on the platinum surface. The initial step is the loss of two hydrogen atoms to form a proposed η³,η¹-C₇H₁₀ intermediate. acs.org Between 325 K and 375 K, further dehydrogenation occurs, leading to the eventual formation of a planar η⁷-cycloheptatrienyl (C₇H₇) species, although this conversion is reported to be inefficient starting from this compound. acs.org At even higher temperatures, the thermolytic decomposition of the cycloheptatrienyl species begins around 425 K, and above 800 K, the hydrocarbon is completely dehydrogenated, leaving a carbonaceous overlayer on the surface. Notably, ring contraction products, such as surface-bound benzene (B151609), are not observed as intermediates during the thermal decomposition of this compound on Pt(111). acs.org
Catalytic Cracking Pathways of Cycloalkenes, Including this compound Analogies
Catalytic cracking is a fundamental process for breaking down large hydrocarbons into smaller, more valuable molecules like gasoline components and light alkenes. rsc.orgnagwa.com While specific studies on this compound are limited, analogies can be drawn from the behavior of other cycloalkenes, such as cyclohexene. rsc.org The process typically involves high temperatures and a solid acid catalyst, like a zeolite. rsc.orgnagwa.com
The cracking of cycloalkenes on acidic catalysts is initiated by the protonation of the double bond to form a carbenium ion. rsc.org For a six-membered ring like cyclohexene, subsequent reactions can include isomerization, hydrogen transfer, and ring-opening cracking. rsc.orgrsc.org Research comparing the cracking of cyclohexene and 1-methylcyclopentene (B36725) has shown that their product distributions are similar, which is attributed to their facile mutual isomerization. rsc.orgrsc.org A significant finding from these studies is that the five-membered ring-opening cracking pathway is thermodynamically more favorable than the six-membered ring-opening pathway. rsc.orgrsc.org This suggests that a this compound molecule, under cracking conditions, might undergo ring contraction to smaller, more reactive cyclic intermediates before the primary ring-opening and cracking events occur. The main products from these reactions are typically smaller alkanes and aromatics, resulting from hydrogen transfer reactions. rsc.orgrsc.org
Polymer Chemistry and Materials Science Applications of Cycloheptene
Ring-Opening Metathesis Polymerization (ROMP) of Cycloheptene (B1346976)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that converts cyclic alkenes into unsaturated polyalkenamers. This process is typically catalyzed by transition metal carbene complexes, such as ruthenium-based Grubbs catalysts or molybdenum- or tungsten-based Schrock catalysts. bioregistry.io The driving force for ROMP is often the release of ring strain energy in the cyclic monomer. bioregistry.io
Synthesis of Poly(this compound) and its Microstructure Control
The ROMP of this compound yields poly(this compound), also known as polyheptenamer, which contains residual double bonds within its main chain, reflecting the structure of the monomer. bioregistry.io The microstructure of poly(this compound), specifically the ratio of cis to trans double bonds along the polymer backbone, is a critical factor influencing its physical and mechanical properties. bioregistry.iowikipedia.org
Studies on the ROMP of cis-cycloheptene using certain catalysts have shown the formation of polymers with a predominantly trans-olefin microstructure, with a trans:cis ratio of approximately 5:1. fishersci.at The ability to control this microstructure is essential for tailoring polymer properties. wikipedia.org The stereoregularity (cis-/trans-), regioregularity (head-to-tail, head-to-head, and tail-to-tail), and tacticity of polymers synthesized by ROMP can be tuned through the appropriate selection of catalysts and monomers. bioregistry.io For instance, the melting temperature and glass transition temperature of ROMP-derived polymers are dependent on both the double-bond density and the cis/trans ratio, with the melting temperature showing a linear decrease as the cis content increases. wikipedia.org
Living Polymerization Aspects and Catalyst Systems for this compound ROMP
ROMP can be conducted as a living polymerization, enabling precise control over polymer molecular weight and resulting in polymers with narrow molecular weight distributions (low polydispersity). nih.govsigmaaldrich.com Achieving living ROMP typically requires fast and complete initiation, a linear correlation between the degree of polymerization (reflected in the number-average molecular weight) and monomer consumption, and a polydispersity index below 1.5. sigmaaldrich.com
Traditional living ROMP often necessitates stoichiometric amounts of the metal complex initiator relative to the number of polymer chains formed. nih.gov While this compound is considered a low-strain monomer compared to highly strained cyclic olefins like norbornene, its polymerization can occur under entropy-driven ROMP conditions, such as high monomer concentration and elevated temperatures. fishersci.at However, the ROMP of low-strain cycloolefins like this compound alone with certain ruthenium catalysts may not readily lead to polymer formation. nih.gov Copolymerization with other monomers can be a strategy to overcome this limitation. nih.gov A wide range of transition metal olefin metathesis catalysts, including ruthenium-based Grubbs catalysts and molybdenum- or tungsten-based Schrock catalysts, are applicable for ROMP and can be employed in the polymerization of this compound and its derivatives. bioregistry.io
ROMP of Strained this compound Derivatives
The introduction of strain into the this compound ring structure can significantly impact its reactivity in ROMP, often leading to enthalpy-driven polymerization.
Polymerization of Sila-Cycloheptene Isomers
The polymerization of strained this compound derivatives has been explored, including isomers of sila-cycloheptene, where a silicon atom replaces one or more carbon atoms in the ring. The synthesis and ROMP of cis- and trans-isomers of silathis compound have demonstrated distinct polymerization behaviors. fishersci.atsigmaaldrich.comreadthedocs.io
Trans-silathis compound (trans-SiCH) has been shown to be significantly more strained than its cis counterpart, as supported by quantum chemical calculations and crystallographic data. fishersci.atsigmaaldrich.comreadthedocs.io This higher ring strain drives the enthalpy-driven ROMP of trans-SiCH, yielding high molar mass polymers. fishersci.atsigmaaldrich.comreadthedocs.io In contrast, cis-silathis compound (cis-SiCH) is a low-strain isomer and does not readily undergo enthalpy-driven ROMP. The selective synthesis of these isomers, for example, through the alkylation of a silyl (B83357) dianion, provides a route to investigate the effect of strain on their polymerization reactivity. fishersci.atsigmaaldrich.comreadthedocs.io
Single-Molecule Mechanics of this compound-Derived Polymers
Single-molecule force spectroscopy (SMFS) is a powerful technique used to probe the mechanical properties of individual polymer chains, providing insights into intramolecular and intermolecular interactions. sigmaaldrich.com SMFS has been applied to study the mechanics of this compound-derived polymers, such as poly(trans-silathis compound). fishersci.atsigmaaldrich.comreadthedocs.io
Force-extension curves obtained from SMFS experiments have shown that poly(trans-SiCH) is more easily overstretched compared to carbon-based analogues like polycyclooctene and polybutadiene. fishersci.atsigmaaldrich.comreadthedocs.io The stretching constants observed in these experiments align well with computational simulations. fishersci.atsigmaaldrich.comreadthedocs.io These studies highlight how the incorporation of silicon into the polymer backbone, derived from strained silathis compound monomers, can influence the molecular compliance at large extensions. SMFS offers a valuable approach to gain information about single-chain mechanics that may not be accessible through conventional characterization methods. sigmaaldrich.com
This compound in Chemically Recyclable Polymer Systems
The development of chemically recyclable polymers is a significant area of research aimed at improving the sustainability of polymer materials. This compound and its derivatives are being explored in the design of such systems.
Chemically recyclable polyolefins based on this compound derivatives have been developed, exhibiting a range of ring strain energies (RSEs) from 3.8 to 7.2 kcal/mol. The ring strain energy of the monomer plays a crucial role in both the polymerization and the subsequent depolymerization processes. Low-strain cyclic olefin monomers are increasingly being investigated for the synthesis of depolymerizable polyolefins via ROMP.
Strategies for Depolymerization and Circularity via this compound Monomers
The development of chemically recyclable polymers is a critical aspect of establishing a circular economy for plastics. Polymers derived from ring-opening metathesis polymerization (ROMP) of cyclic olefins offer a promising route for chemical recycling through depolymerization back to their constituent monomers. While many ROMP-derived polymers are not readily depolymerizable, recent research has focused on designing monomers and processes that enable efficient depolymerization.
This compound derivatives have been identified as a class of monomers capable of yielding chemically recyclable polyolefins via ROMP wikipedia.orgfishersci.seepa.gov. The feasibility of both polymerization and subsequent depolymerization is closely linked to the ring strain energy (RSE) of the cyclic olefin monomer wikipedia.orgfishersci.seepa.gov. This compound derivatives with RSEs ranging from 3.8 to 7.2 kcal/mol have been shown to undergo ROMP to form functional polymers that can be depolymerized under mild conditions wikipedia.orgfishersci.seepa.gov. This wide range of RSEs in this compound derivatives allows for the investigation of the relationship between monomer structure, polymerizability, and depolymerizability wikipedia.orgfishersci.seepa.gov.
Ring-closing metathesis depolymerization (RCMD) is the key strategy employed for the chemical recycling of polyheptenamers, converting the polymer chains back into this compound monomers epa.govfishersci.se. Studies have demonstrated the chemical recycling of polyheptenamers to this compound under standard RCMD conditions epa.govfishersci.se. Highly efficient depolymerization of polyheptenamer has been achieved using catalysts such as Grubbs' second-generation catalyst in toluene (B28343) epa.govfishersci.se.
Optimized conditions for the depolymerization of polyheptenamers have been investigated, showing that monomer yields increase with elevated depolymerization temperature and reduced starting polymer concentration epa.govfishersci.se. Under dilute conditions (e.g., 20 mM of olefins) at 60°C, a near-quantitative monomer regeneration (>96%) has been achieved within 1 hour epa.govfishersci.se. This efficient regeneration of the monomer is crucial for enabling a closed-loop recycling process where the recovered this compound can be repolymerized into new polymer materials with properties comparable to the original polymers wikipedia.orgfishersci.seepa.gov.
Furthermore, a functional group transformation (FGT) strategy has been developed to enhance the chemical recycling of this compound-based polyolefins wikipedia.orgfishersci.seepa.gov. This approach, which can involve reversible chemistry such as ketone-to-acetal transformations, can improve the depolymerizability of polymers derived from moderate-strain monomers and facilitate the synthesis of highly depolymerizable polyolefins that are otherwise challenging to produce directly via ROMP of ultra-low strain monomers wikipedia.orgfishersci.seepa.gov.
The thermal stability of polyheptenamers is also noteworthy in the context of their potential applications and recyclability. Polyheptenamer has exhibited a decomposition temperature above 430°C, indicating its potential as a thermally stable and chemically recyclable polymer material fishersci.se.
Advanced Materials from this compound Monomers
The ability to synthesize functionalized this compound monomers and polymerize them via ROMP opens avenues for creating advanced materials with tailored properties. ROMP allows for the synthesis of linear polymers with controlled architecture and the incorporation of various functional groups, provided they are compatible with the metathesis catalyst fishersci.atfishersci.ca.
The thermal properties of chemically recyclable polyolefins based on this compound derivatives can be tuned, with reported glass transition temperatures ranging from -7 to 104°C wikipedia.orgfishersci.seepa.gov. This tunability allows for the design of materials with properties suitable for diverse industrial applications wikipedia.orgfishersci.seepa.gov.
Beyond simple polyheptenamers, the incorporation of silicon into the this compound structure has led to the synthesis of novel silicon-rich polymers. For instance, ring-opening metathesis polymerization of strained trans-silathis compound has yielded high molar mass polymers ontosight.ai. These silicon-containing polycycloalkenes exhibit distinct properties compared to their carbon-based analogs. Single-molecule force spectroscopy studies have shown that poly(trans-SiCH) is more easily overstretched than polycyclooctene and polybutadiene, with stretching constants that align with computational simulations ontosight.ai. The glass transition temperature of poly(trans-SiCH) has been reported at 39.7°C, significantly higher than polycyclooctene, attributed to the presence of stiffening side chains ontosight.ai. Such modifications highlight the potential to create polymers with specific mechanical and thermal properties for advanced material applications by varying the substituents and structure of the this compound monomer.
Computational Chemistry and Theoretical Modeling of Cycloheptene
Quantum Chemical Calculations of Structure and Energy
Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules, including their preferred shapes (conformations) and associated energies.
Density Functional Theory (DFT) and Ab Initio Methods for Cycloheptene (B1346976) Conformations
Density Functional Theory (DFT) and ab initio methods are widely used to study the conformational landscape of this compound. These computational approaches allow for the calculation of molecular geometries and relative energies of different conformers. Studies have investigated the conformations of cis-cycloheptene using levels of theory such as B3LYP and CCSD(T) with basis sets like 6-311+G(d,p). researchgate.net The results from these calculations have shown good agreement with experimental data regarding the free energy required for the inversion of the most stable conformation. researchgate.net For seven-membered rings like this compound, twist-chair conformations are often found to be stable minima on the potential energy surface, while chair forms can correspond to transition states for interconversion between these minima. researchgate.netacs.org The conformational flexibility of this compound is comparable to that of cycloheptane (B1346806), the saturated analog. researchgate.net
Calculation of Ring Strain Energies and Enthalpies of Hydrogenation for this compound Systems
Studies using high-level ab initio methods, such as G3 theory, have calculated the ring strain energies and enthalpies of hydrogenation for various cyclic alkenes, including E-cycloheptene. nih.gov These calculations allow for a comparison of strain across different ring sizes and geometries. For instance, the SE for E-cycloheptene has been calculated to be 25.2 kcal/mol at the G3 level of theory. nih.gov
The enthalpy of hydrogenation of cis-cycloheptene, the more common isomer, is an important thermochemical value. While specific computational values for cis-cycloheptene's ΔHhyd were not explicitly detailed in the search results, the enthalpy of hydrogenation for cyclohexene (B86901) is reported to be around -119 kJ/mol. doubtnut.comvedantu.comvedantu.com This provides a point of comparison for understanding the relative stability of the double bond in different ring systems. Computational studies on the hydrogenation of cyclohexene over metal surfaces using DFT have also provided insights into the enthalpy barriers involved in this process. osti.govosti.govacs.org
Here is a table summarizing some calculated ring strain energies:
| Compound | Calculated Ring Strain (kcal/mol) | Level of Theory | Source |
| E-Cycloheptene | 25.2 | G3 | nih.gov |
| Cycloheptyne | 25.4 | G3 | nih.gov |
| E-Cyclohexene | 49.3 | G3 | nih.gov |
Reaction Mechanism Elucidation Through Computational Studies
Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions involving this compound, identifying transition states, and calculating energy barriers.
Transition State Characterization and Activation Energy Calculations for this compound Reactions
Computational methods are essential for locating and characterizing the transition states of reactions, which represent the highest energy points along a reaction pathway. nih.govfiveable.me By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, providing insights into the reaction rate. fiveable.mefossee.in
Studies involving this compound or related cyclic alkenes have utilized computational chemistry to explore reaction mechanisms. For example, theoretical studies on the reactions of this compound with species like chlorine atoms have employed methods such as MP2 to calculate transition states and activation energies. rsc.org These calculations help to understand the favored reaction pathways, such as addition versus abstraction. rsc.org
The concept of transition states and activation energies is also crucial in understanding cycloaddition reactions involving cyclic systems. nih.gov Computational studies have investigated the transition states and activation barriers for Diels-Alder reactions and other cycloadditions, providing valuable information about the reactivity and selectivity of cyclic dienophiles and dienes. nih.govnih.govplos.orgacs.org
Potential Energy Surface Mapping for this compound Reactions
Mapping the potential energy surface (PES) provides a comprehensive view of how the energy of a molecular system changes as the geometry of the molecules involved in a reaction is altered. nih.govfiveable.me This allows for the identification of minima (reactants, products, and intermediates) and saddle points (transition states). nih.govfiveable.me
Computational studies have explored potential energy surfaces for various reactions, including those involving cyclic hydrocarbons. While specific detailed PES mapping solely for this compound reactions was not extensively highlighted in the search results, the principle applies to its reactivity. Studies on related systems, such as the vinylcyclobutane-cyclohexene rearrangement or ring-closing metathesis reactions forming cyclic alkenes, demonstrate the utility of PES mapping in understanding complex reaction pathways and identifying key intermediates and transition states. nih.govrsc.org
The character of the potential energy surface for heterocyclic analogues of cyclohexene has been shown to change significantly depending on the heteroatom, influencing equilibrium conformations and ring inversion pathways. acs.orgnih.gov This suggests that the PES for substituted or modified this compound systems would also be complex and informative.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a time-dependent view of molecular behavior, allowing researchers to study the dynamic processes, conformational changes, and interactions of molecules. While less focused on finding specific stationary points like transition states compared to static quantum chemical calculations, MD simulations can offer insights into the flexibility and behavior of this compound in various environments.
Studies have utilized MD simulations to investigate the behavior of cyclic hydrocarbons, including cyclohexene, on surfaces. researchgate.net Although direct MD simulations specifically focused on this compound were not prominently found in the search results, the application of this technique to similar cyclic systems indicates its potential for studying this compound's dynamic properties in different phases or in the presence of other molecules or surfaces. MD simulations can complement quantum chemical calculations by exploring the accessible conformational space and the transitions between different conformers over time. semanticscholar.orgiasoc.itdntb.gov.ua
Conformational Dynamics and Fluxional Nature of this compound and Related Rings
The conformational analysis of medium-sized rings, including this compound, presents a significant challenge due to their inherent flexibility and the presence of multiple low-energy conformers separated by relatively low energy barriers. This leads to a phenomenon known as fluxionality, where the molecule rapidly interconverts between different conformations on the timescale of experimental observation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Computational chemistry plays a crucial role in understanding these complex dynamics by mapping potential energy surfaces and calculating the energies and interconversion pathways of various conformers.
This compound, a seven-membered ring containing a double bond, exhibits a rich conformational landscape. Unlike the well-defined chair conformation of cyclohexane (B81311), this compound and its saturated analog, cycloheptane, explore a variety of forms, including chair, boat, twist-chair, and twist-boat conformations. researchgate.netlibretexts.orgresearchgate.net Early computational and experimental studies on cycloheptane established that the twist-chair conformation is generally the lowest in energy. researchgate.netresearchgate.net The presence of the rigid double bond in this compound restricts some of the conformational freedom found in cycloheptane, but the ring remains highly flexible and fluxional.
Computational studies employing various levels of theory, such as B3LYP, CCSD(T), and MP2, with different basis sets have been used to investigate the relative energies of this compound conformers and the energy barriers to their interconversion. researchgate.netresearchgate.net These calculations aim to identify the stable conformers (energy minima) and the transition states connecting them.
Research on this compound and its derivatives has shown that the ring inversion process, which interconverts equivalent or enantiomeric conformations, occurs with relatively low free energy barriers. For instance, the free energy barrier for ring inversion in this compound has been experimentally determined and computationally calculated to be around 5.0 kcal/mol. researchgate.netcdnsciencepub.com This low barrier indicates rapid interconversion at temperatures readily accessible by NMR, leading to averaged signals for protons that are distinct in individual conformers. cdnsciencepub.com
The fluxional behavior of this compound can be described in terms of pseudorotation, a process where the molecule interconverts between different conformers without passing through high-energy planar transition states. biomedres.usacs.orgnih.gov For seven-membered rings, pseudorotation pathways can be complex, involving transitions between twist-chair and boat/twist-boat families of conformations. researchgate.netresearchgate.net Computational methods, including intrinsic reaction coordinate (IRC) calculations, are used to trace these interconversion pathways and determine the associated energy barriers. biomedres.us
Detailed research findings often involve the calculation of relative energies for different conformers and the activation energies for the transitions between them. These values provide quantitative insights into the conformational equilibrium and the rate of interconversion.
Here is a table summarizing some representative computational findings on the energy barriers for ring inversion in this compound and related compounds:
| Compound | Method / Basis Set | Energy Barrier (kcal/mol) | Notes | Source |
| This compound | B3LYP/6-311+G(d,p) | 5.0 | Calculated free energy barrier | researchgate.net |
| This compound | Experimental | 5.0 | Experimental free energy barrier | researchgate.netcdnsciencepub.com |
| Caprolactam | B3LYP/6-311+G(d,p) | 10.5 | Calculated free energy barrier | researchgate.net |
| Caprolactone | B3L YP/6-311+G(d,p) | 8.4 | Calculated free energy barrier | researchgate.net |
| 5,5-difluorothis compound | Experimental | 7.4 | Free energy barrier to ring inversion | cdnsciencepub.com |
| Benzothis compound derivatives | Experimental | ~5.9 kcal/mol higher than this compound | Barrier increase due to fused ring | cdnsciencepub.com |
Computational techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often combined with various basis sets, are standard tools for these investigations. researchgate.netresearchgate.netbiomedres.usnih.govresearchgate.netnih.gov More advanced methods like CCSD(T) are used for higher accuracy calculations on key conformers or transition states. researchgate.netresearchgate.net Conformational sampling techniques, such as molecular dynamics simulations and low-mode search methods, are employed to explore the vast conformational space of these flexible molecules and identify relevant low-energy structures. biomedres.usnih.govacs.orgcdnsciencepub.com
The study of this compound's conformational dynamics and fluxional nature through computational chemistry provides a deeper understanding of its structural properties and reactivity, which is essential in various fields, including organic synthesis and medicinal chemistry.
Advanced Spectroscopic Characterization of Cycloheptene and Its Adducts
Other Advanced Spectroscopic Techniques
Advanced spectroscopic methods provide crucial insights into the electronic structure, bonding, and conformational preferences of molecules like cycloheptene (B1346976). Techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy and Microwave Spectroscopy offer detailed information that complements other analytical methods.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis of Cyclic Hydrocarbons
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for probing the unoccupied electronic states of a material. By exciting core electrons to these unoccupied orbitals, NEXAFS provides information about the local chemical environment, bonding, and orientation of molecules. Studies utilizing carbon K-shell excitation have been reported for various gaseous and condensed cyclic hydrocarbons, including cyclopentene (B43876), cyclohexene (B86901), and cyclooctatetraene. aip.org While direct NEXAFS data specifically for this compound is not prominently featured in the immediate search results, studies on related cyclic hydrocarbons provide a strong basis for understanding how NEXAFS would be applied to this compound.
Research on C6-ring-containing molecules like cyclohexene has shown that high-resolution C 1s NEXAFS spectra can reveal details about the delocalization of π electron systems. aip.orgnih.gov These studies compare experimental spectra with theoretical calculations to assign spectral features to excitations to π* and σ* molecular orbitals. aip.orgnih.gov For molecules with C=C double bonds, a prominent pre-edge peak is typically observed, corresponding to the C 1s → π*(C=C) resonance. acs.org In cyclohexene, this peak appears around 284.9 eV. acs.orgresearchgate.net The position and intensity of this peak are sensitive to the presence and environment of the double bond.
Studies on cyclic hydrocarbons have demonstrated that NEXAFS can help in understanding the electronic structure and the effect of ring size and unsaturation. aip.org The spectra of saturated cyclic aliphatics like cyclohexane (B81311) show different features compared to unsaturated ones, lacking the prominent π* transition. aip.orgresearchgate.net The analysis of NEXAFS spectra, particularly the polarization dependence in condensed phases, can also provide information on molecular orientation. aip.org
Based on the studies of similar cyclic hydrocarbons, NEXAFS analysis of this compound would likely involve examining the carbon K-edge spectrum to identify transitions to π* and σ* orbitals. The C=C double bond in this compound would be expected to give rise to a characteristic π* resonance peak. Comparing the experimental spectrum with theoretical calculations could help in assigning specific features to excitations from different carbon atoms within the ring, providing insights into the electronic distribution and bonding in this compound.
Microwave Spectroscopy in Conformational Analysis
Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational transitions of molecules in the gas phase. These transitions are directly related to the molecule's moments of inertia, which in turn depend on its three-dimensional structure or conformation. Microwave spectroscopy is particularly powerful for studying the conformational landscape of flexible molecules.
For cyclic molecules, conformational analysis using microwave spectroscopy involves identifying the rotational spectra of different conformers present in a sample. Each conformer, being a distinct structural isomer in terms of rotation around single bonds, will have a unique set of rotational constants and a characteristic microwave spectrum. By analyzing these spectra, researchers can determine the stable conformers present and, in some cases, their relative energies and structural parameters.
Studies on cyclic compounds, including cycloalkanes and cycloalkenes, have utilized microwave spectroscopy to elucidate their preferred conformations. While direct microwave spectroscopic studies focusing solely on this compound were not the primary focus of the search results, research on related seven-membered rings and other cyclic systems highlights the applicability of this technique. For instance, the conformational analysis of cycloheptane (B1346806) and related seven-membered rings has been investigated using various methods, including spectroscopic techniques. wikipedia.orgmdpi.comcdnsciencepub.comacs.org Microwave spectroscopy has been successfully applied to study the conformations of medium-sized cyclic ketones like cyclooctanone (B32682) and cyclododecanone, revealing multiple conformers and their relative stabilities. mdpi.comnih.govacs.org These studies often combine experimental microwave data with computational calculations to accurately identify and characterize the observed conformers. mdpi.comnih.govacs.orgmemphis.edu
Detailed research findings from microwave spectroscopy studies on other cyclic molecules often include:
Rotational Constants (A, B, C): These values are derived directly from the observed rotational transitions and are unique to each conformer.
Centrifugal Distortion Constants: These parameters account for the distortion of the molecule due to rotation.
Dipole Moment Components (μa, μb, μc) and Total Dipole Moment (μ): These are determined from the Stark effect on the microwave transitions and can help in identifying conformers and understanding their electronic distribution.
Relative Energies and Abundances of Conformers: By analyzing the intensities of the spectral lines from different conformers, their relative populations and thus relative energies can be estimated.
Structural Parameters: In favorable cases, isotopic substitution studies can allow for the determination of bond lengths and angles.
An example of data that might be presented in a microwave spectroscopy study is shown in the following hypothetical table, illustrating the type of information obtained for different conformers:
| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Dipole Moment (Debye) | Relative Energy (kJ/mol) |
| Twist-Chair | XXXX.X | YYYY.Y | ZZZZ.Z | X.XX | 0.0 |
| Boat | AAAA.A | BBBB.B | CCCC.C | Y.YY | E.EE |
| Twist-Boat | PPPP.P | QQQQ.Q | RRRR.R | Z.ZZ | F.FF |
(Note: The data in this table is illustrative and not based on actual microwave spectroscopy results for this compound from the provided search snippets.)
The application of microwave spectroscopy to this compound would aim to identify its stable gas-phase conformers, determine their precise structures through rotational constants and potentially isotopic substitution, and investigate the dynamics of interconversion between these conformers if possible.
Emerging Research Areas and Future Directions
Bioorthogonal Chemistry with Strained Cycloheptene (B1346976) Derivatives
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. Strained cyclic alkenes, such as trans-cycloheptene (TCH), are particularly valuable in this field due to their high reactivity with specific reaction partners, allowing for rapid and selective labeling of biomolecules. unimi.itnih.govnih.gov While trans-cycloheptene is generally less stable than its eight-membered analog, trans-cyclooctene, it can be stabilized as metal complexes, such as with Ag(I), enabling its use in bioorthogonal applications. unimi.itnih.govrsc.org
Applications in Bioconjugation and Live Cell Labeling
Strained this compound derivatives, particularly silicon-containing trans-cycloheptene (Si-TCH) derivatives, have shown promise in bioorthogonal reactions, specifically in inverse electron-demand Diels-Alder (iEDDA) cycloadditions with tetrazines. unimi.itnih.govrsc.org These reactions are characterized by exceptionally fast kinetics, making them suitable for labeling biomolecules within complex biological environments like living cells. nih.govnih.govmdpi.com
The rapid reaction rates of strained alkenes with tetrazines are facilitated by the release of ring strain upon cycloaddition. nih.gov Si-TCH derivatives, unlike their carbocyclic counterparts, exhibit good stability in solution, further enhancing their utility as probes in cellular environments. rsc.org Studies have demonstrated the effectiveness of Si-TCH reagents for bioorthogonal protein labeling in live cells, including the labeling of green fluorescent protein (GFP) modified with an unnatural tetrazine-containing amino acid. rsc.org The reactivity and specificity of Si-TCH derivatives with tetrazines have also been evaluated using platforms like the HaloTag system in live mammalian cells, indicating their suitability as highly reactive probe molecules in this context. rsc.org
The development of photoactivatable bioorthogonal chemistry, which allows for spatiotemporally controlled labeling, represents another exciting avenue. While initial examples focused on other strained systems, the concept of uncaging reactive dienophiles in situ within living cells holds potential for future applications involving strained this compound derivatives. nih.govacs.org
Novel Catalytic Applications of this compound Derivatives
This compound and its derivatives are being explored in various catalytic transformations, extending beyond their traditional roles. The inherent structure of the this compound ring can influence the outcome and selectivity of catalytic reactions.
Research has investigated the use of this compound in cobalt-catalyzed transformations with internal alkynes. organic-chemistry.org Depending on the electronic nature of the alkyne and the specific bidentate phosphine (B1218219) ligand used with the cobalt bromide catalyst, the reaction can be directed towards either an Alder-ene reaction or a [2+2] cycloaddition. organic-chemistry.org While cyclopentene (B43876) showed higher reactivity in these studies, this compound also participated, predominantly yielding Alder-ene products. organic-chemistry.org This highlights how the ring size of cyclic alkenes can influence the reaction pathway in metal-catalyzed processes.
Although research specifically on novel catalytic applications of this compound derivatives is still emerging, studies on related cyclic alkenes like cyclohexene (B86901) provide insights into potential areas. For instance, mesoporous cobalt oxide has been explored as a catalyst for the allylic oxidation of cyclohexene, suggesting potential for similar applications with this compound derivatives. bcrec.id Palladium nanoparticles supported on wool have also been investigated for the hydrogenation of cyclohexene, indicating the potential for developing sustainable and environmentally friendly catalytic systems involving cyclic olefins. mdpi.com The development of novel catalytic systems based on carbon nanofibers on sintered metal fibers filters has also been explored for the selective hydrogenation of 1,3-cyclohexadiene (B119728) to cyclohexene, suggesting the broader interest in catalytic transformations of seven-membered ring systems. epfl.ch
Green Chemistry and Sustainable Synthesis of this compound Compounds
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including cyclic olefins like this compound. This involves developing methods that minimize or eliminate the use of hazardous substances, reduce waste, and are more energy-efficient. matanginicollege.ac.innih.govroyalsocietypublishing.org
While specific examples focusing solely on the sustainable synthesis of this compound compounds through green chemistry approaches are less prevalent in the immediate search results, the broader context of green synthesis of cyclic alkenes and related compounds is highly relevant. For example, the green synthesis of adipic acid from cyclohexene using environmentally benign oxidants like hydrogen peroxide in the presence of catalysts has been explored. matanginicollege.ac.incardiff.ac.ukimist.ma This suggests that similar oxidative transformations of this compound could be developed using greener methodologies.
The use of alternative reaction media, such as water, supercritical carbon dioxide, and ionic liquids, is a key aspect of green chemistry in organic synthesis. matanginicollege.ac.innih.gov These solvents can reduce the environmental impact associated with traditional volatile organic solvents. nih.gov Additionally, the development of catalyst-assisted reactions and the use of renewable feedstocks are crucial for sustainable synthesis. matanginicollege.ac.innih.govroyalsocietypublishing.org
Future directions in the sustainable synthesis of this compound compounds are likely to involve the exploration of biocatalytic approaches, the use of heterogeneous catalysts that can be easily recovered and reused, and the development of solvent-free or environmentally friendly solvent systems. matanginicollege.ac.innih.govroyalsocietypublishing.org
Theoretical Predictions for Undiscovered this compound Reactivity
Theoretical chemistry plays a vital role in understanding and predicting the reactivity of organic molecules, including this compound. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide insights into reaction mechanisms, transition states, and the influence of structural factors like ring strain on reactivity. acs.orgnumberanalytics.comacs.orgresearchgate.netresearchgate.net
Theoretical studies on cyclic hydrocarbons, including cycloheptane (B1346806) and its derivatives, have investigated their structural reactivity and stability using various computational approaches. acs.orgresearchgate.net These studies often focus on understanding the conformational analysis and the electronic properties that govern their behavior in chemical reactions. acs.orgresearchgate.net
Specifically, theoretical predictions can be applied to understand and potentially predict novel reactions of this compound. For instance, Frontier Molecular Orbital (FMO) theory can be used to predict the reactivity and selectivity of cycloaddition reactions, which are relevant to the chemistry of alkenes like this compound. numberanalytics.com By analyzing the interactions between the HOMO and LUMO of this compound and potential reaction partners, theoretical studies can guide the design of new reactions. numberanalytics.com
Q & A
Q. What are the critical safety considerations when handling cycloheptene in laboratory settings?
this compound is highly flammable (flash point: -7°C) and requires strict adherence to safety protocols. Use explosion-proof equipment, ground metal containers to prevent static discharge, and store in well-ventilated areas away from oxidizers . Personal protective equipment (PPE) such as nitrile gloves and vapor-resistant goggles is mandatory. Spill protocols include immediate evacuation, activated charcoal adsorption, and disposal as hazardous waste .
Q. How is this compound synthesized, and what are common purity validation methods?
this compound is typically synthesized via acid-catalyzed dehydration of cycloheptanol. Concentrated sulfuric or phosphoric acid is used to protonate the hydroxyl group, facilitating β-elimination . Purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect residual alcohol or dimerization byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity by analyzing alkene proton signals (δ 5.2–5.8 ppm) .
Q. What are the primary challenges in storing this compound, and how are they mitigated?
this compound’s volatility and flammability necessitate inert-atmosphere storage (e.g., under nitrogen) in amber glass containers to prevent photodegradation. Stabilizers like 4-tert-butylcatechol (0.01–0.1%) may inhibit polymerization. Storage temperatures should remain below 4°C to minimize vapor pressure risks .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in this compound’s reported thermodynamic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model this compound’s strain energy and heat of formation. For example, conflicting experimental data on its enthalpy of combustion (ΔH°comb) may arise from impurities; computational validation against high-purity samples reduces uncertainty .
Q. What experimental designs address this compound’s reactivity contradictions in Diels-Alder reactions?
this compound’s ring strain enhances reactivity as a dienophile, but steric hindrance can reduce yield. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., toluene vs. DMF) optimize reaction conditions. In situ FTIR monitoring tracks intermediate formation to refine mechanistic models .
Q. How do spectroscopic techniques differentiate this compound isomers or decomposition products?
Ultraviolet-visible (UV-Vis) spectroscopy identifies conjugated dienes (λmax ~230 nm) formed via thermal decomposition. High-resolution mass spectrometry (HRMS) distinguishes isomers by exact mass (e.g., this compound: m/z 96.0939 vs. methylcyclohexene: m/z 98.1096). Cross-validation with Raman spectroscopy confirms bond vibration modes .
Q. What methodologies validate this compound’s environmental impact in aquatic systems?
OECD Test Guideline 301F assesses biodegradability via respirometry. Acute toxicity to Daphnia magna is evaluated using 48-hour EC50 tests. This compound’s low water solubility (0.2 g/L) requires emulsion with non-toxic surfactants for accurate ecotoxicological profiling .
Methodological Guidance
Q. How to design a study investigating this compound’s role in transition-metal-catalyzed cycloadditions?
- Hypothesis : this compound’s strain facilitates [2+2] cycloadditions with nickel catalysts.
- Variables : Catalyst loading (1–5 mol%), solvent (THF vs. dichloromethane), and pressure (1–10 atm).
- Analysis : X-ray crystallography of adducts and turnover frequency (TOF) calculations quantify catalytic efficiency. Compare results with less-strained cyclohexene controls .
Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?
Multivariate analysis (e.g., PCA) identifies critical parameters (e.g., acid concentration, reflux time) causing yield fluctuations. Design of Experiments (DoE) optimizes conditions, reducing variability to <5% .
Data Contradiction Analysis
Q. Conflicting reports on this compound’s stability under acidic conditions: How to reconcile?
Contradictions may stem from trace oxidizers or moisture. Replicate experiments under strictly anhydrous conditions (Karl Fischer titration verifies H2O <50 ppm). Use ⁷Li NMR to detect acid leaching from glassware, which can catalyze side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
